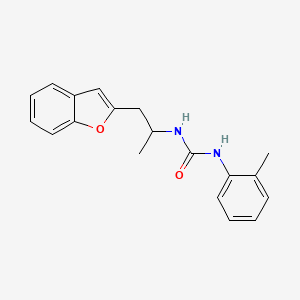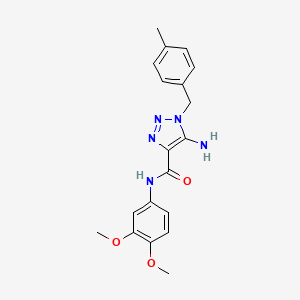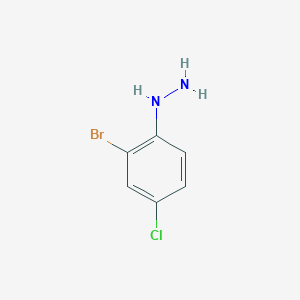![molecular formula C17H16ClN5O B2461447 N-(2-chloro-4-methylphenyl)-5-[(4-methylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide CAS No. 1105201-47-5](/img/no-structure.png)
N-(2-chloro-4-methylphenyl)-5-[(4-methylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chloro-4-methylphenyl)-5-[(4-methylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C17H16ClN5O and its molecular weight is 341.8. The purity is usually 95%.
BenchChem offers high-quality N-(2-chloro-4-methylphenyl)-5-[(4-methylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-chloro-4-methylphenyl)-5-[(4-methylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activities
- Researchers have synthesized novel 1,2,4-triazole derivatives and evaluated their antimicrobial activities. Some compounds demonstrated good to moderate activities against various microorganisms, highlighting the potential of triazole derivatives in developing new antimicrobial agents (Bektaş et al., 2007).
Antitumor Activity
- Studies have shown that certain 1,2,3-triazole derivatives exhibit distinct inhibitory capacities against cancer cell proliferation, emphasizing their potential in cancer therapy. For example, compounds like 3-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamide were synthesized and found to possess significant antitumor activities against A549 and BGC-823 cancer cell lines (Ji et al., 2018).
Biological Activity
- The crystal structure and biological activity of similar compounds, such as 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide, have been determined, showcasing effective inhibition on the proliferation of cancer cell lines, which supports the investigation into the therapeutic potential of triazole derivatives in oncology (Lu et al., 2017).
Anticancer and Anti-5-lipoxygenase Agents
- Novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities, demonstrating that these compounds could serve as leads for the development of new therapeutic agents targeting cancer and inflammatory diseases (Rahmouni et al., 2016).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(2-chloro-4-methylphenyl)-5-[(4-methylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide involves the reaction of 2-chloro-4-methylbenzoic acid with thionyl chloride to form 2-chloro-4-methylbenzoyl chloride. This intermediate is then reacted with 4-methylaniline to form N-(2-chloro-4-methylphenyl)-4-methylaniline. The final compound is obtained by reacting N-(2-chloro-4-methylphenyl)-4-methylaniline with 5-azido-1H-1,2,3-triazole-4-carboxamide in the presence of copper(I) iodide and sodium ascorbate.", "Starting Materials": [ "2-chloro-4-methylbenzoic acid", "thionyl chloride", "4-methylaniline", "5-azido-1H-1,2,3-triazole-4-carboxamide", "copper(I) iodide", "sodium ascorbate" ], "Reaction": [ "2-chloro-4-methylbenzoic acid is reacted with thionyl chloride to form 2-chloro-4-methylbenzoyl chloride.", "2-chloro-4-methylbenzoyl chloride is reacted with 4-methylaniline to form N-(2-chloro-4-methylphenyl)-4-methylaniline.", "N-(2-chloro-4-methylphenyl)-4-methylaniline is reacted with 5-azido-1H-1,2,3-triazole-4-carboxamide in the presence of copper(I) iodide and sodium ascorbate to form N-(2-chloro-4-methylphenyl)-5-[(4-methylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide." ] } | |
Número CAS |
1105201-47-5 |
Fórmula molecular |
C17H16ClN5O |
Peso molecular |
341.8 |
Nombre IUPAC |
N-(2-chloro-4-methylphenyl)-5-(4-methylanilino)-2H-triazole-4-carboxamide |
InChI |
InChI=1S/C17H16ClN5O/c1-10-3-6-12(7-4-10)19-16-15(21-23-22-16)17(24)20-14-8-5-11(2)9-13(14)18/h3-9H,1-2H3,(H,20,24)(H2,19,21,22,23) |
Clave InChI |
AYOZFZBNDZTOKP-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC2=NNN=C2C(=O)NC3=C(C=C(C=C3)C)Cl |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2,5-dichloro-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2461368.png)
![4-methoxy-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2461371.png)

![2-Chloro-N-[(4-methylthiadiazol-5-yl)methyl]propanamide](/img/structure/B2461374.png)
![N-[2-[2-(2,5-Dioxopyrrolidin-1-yl)ethoxy]ethyl]-2-phenyl-1,3-thiazole-4-carboxamide](/img/structure/B2461375.png)

![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(isoxazol-5-yl)methanone](/img/structure/B2461379.png)
![1-{2-Methyl-2,9-diazaspiro[5.5]undecan-9-yl}ethan-1-one](/img/structure/B2461381.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)ethanesulfonamide](/img/structure/B2461384.png)
![8-bromo-3-(4-methoxybenzyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2461385.png)
